molecular formula C14H11F3N4O5 B12944745 [(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate CAS No. 187235-51-4

[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate

Cat. No.: B12944745
CAS No.: 187235-51-4
M. Wt: 372.26 g/mol
InChI Key: UXFQZODWYLEUKD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Geometric Parameters of the Imidazooxazine Core

Parameter Value Source
Bond length (C6-O) 1.423 Å
Dihedral angle (C5-N2-C6-O) 172.3°
Ring puckering (oxazine) Envelope conformation

The (6S) configuration places the carbamate group in the axial position relative to the oxazine ring’s chair-like conformation. Density functional theory (DFT) calculations confirm this stereochemistry minimizes steric clash between the nitro group at C2 and the carbamate substituent. Nuclear Overhauser effect (NOE) spectroscopy data corroborate the spatial proximity of the C6 hydrogen to the imidazole C5 proton, consistent with the S configuration.

Conformational Analysis of the Imidazo[2,1-b]oxazine Core

The fused bicyclic system adopts a rigid, planar conformation due to π-π conjugation between the imidazole and oxazine rings. Notable conformational features include:

  • Oxazine Ring Puckering : The oxazine ring exists in a distorted half-chair conformation, with C6 deviating from the plane by 0.67 Å. This puckering accommodates the carbamate substituent while maintaining conjugation with the imidazole ring.
  • Torsional Strain : The nitro group at C2 induces a 12.8° torsional twist in the imidazole ring, optimizing resonance stabilization with the adjacent N1-C2 double bond.
  • Hydrogen Bonding : A weak intramolecular hydrogen bond forms between the carbamate carbonyl oxygen and the oxazine C7 hydrogen (distance: 2.89 Å), further stabilizing the conformation.

Electronic Effects of the Nitro and Trifluoromethyl Substituents

Nitro Group (-NO₂)

  • Resonance Withdrawal : The nitro group’s -M effect delocalizes electron density from the imidazole ring, reducing basicity at N1 by 3.2 pKa units compared to unsubstituted imidazooxazines.
  • Meta-Directing Influence : Electrophilic substitution occurs preferentially at C4 and C7 due to the nitro group’s deactivation of C5.

Trifluoromethyl Group (-CF₃)

  • Inductive Withdrawal : The -I effect of CF₃ polarizes the carbamate’s phenyl ring, increasing its electrophilicity by 18% compared to methyl analogs.
  • Ortho-Para Directing : Despite its electron-withdrawing nature, CF₃ directs incoming electrophiles to the para position via hyperconjugative stabilization.

Combined Electronic Effects

The nitro and trifluoromethyl groups create a synergistic electron-deficient environment, as evidenced by a 27 nm bathochromic shift in UV-Vis spectra compared to non-substituted analogs. This electron withdrawal enhances the compound’s susceptibility to nucleophilic attack at C6, a critical feature for its reactivity in subsequent synthetic modifications.

Properties

CAS No.

187235-51-4

Molecular Formula

C14H11F3N4O5

Molecular Weight

372.26 g/mol

IUPAC Name

[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C14H11F3N4O5/c15-14(16,17)8-1-3-9(4-2-8)18-13(22)26-10-5-20-6-11(21(23)24)19-12(20)25-7-10/h1-4,6,10H,5,7H2,(H,18,22)/t10-/m0/s1

InChI Key

UXFQZODWYLEUKD-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OC(=O)NC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds with imidazo[2,1-b][1,3]oxazine structures exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. For instance, a derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL .

Anticancer Properties : The compound's structural features suggest potential anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. A specific derivative demonstrated cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of 15 µM .

Agrochemical Applications

Pesticide Development : The trifluoromethyl group in the compound enhances lipophilicity, making it suitable for use in agrochemicals as a pesticide. Research has highlighted its efficacy against common agricultural pests. Field trials indicated that formulations containing this compound reduced pest populations by over 50% compared to untreated controls .

Material Science Applications

Biocompatibility Studies : The compound's derivatives have been explored for use in biomedical devices due to their biocompatibility. A study assessed the cytocompatibility of materials incorporating this compound and found that they supported cell adhesion and proliferation effectively, indicating suitability for tissue engineering applications .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobialMIC = 32 µg/mL against Staphylococcus aureus
AnticancerIC50 = 15 µM on MCF-7 breast cancer cells
AgrochemicalsPesticide>50% reduction in pest populations
Material ScienceBiocompatibilitySupported cell adhesion and proliferation

Case Studies

  • Antimicrobial Efficacy Study : A laboratory study evaluated the antimicrobial properties of various derivatives of the compound against a panel of bacteria. Results showed that modifications to the nitro group enhanced activity significantly.
  • Field Trials for Pesticide Efficacy : Field studies conducted over two growing seasons tested the effectiveness of formulations containing the compound against aphids and beetles. Data indicated consistent pest control across multiple environments.
  • Biocompatibility Assessment : A research team investigated the cytocompatibility of scaffolds made from polymers infused with this compound. The results demonstrated excellent compatibility with human fibroblast cells, suggesting potential for use in wound healing applications.

Mechanism of Action

The mechanism of action of [(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylphenyl carbamate moiety may also contribute to its activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Key Observations:

Carbamate vs. Ether Linkage : The carbamate group in the target compound improves solubility (45 µg/mL vs. 15 µg/mL for PA-824) but slightly reduces potency (MIC 0.4 vs. 0.2 µg/mL) . This trade-off aligns with findings in biphenyl carbamates, where solubility enhancements often accompany moderate potency losses .

Steric and Lipophilic Effects : Piperidine- or morpholine-containing carbamates (e.g., Compound 48) achieve lower MICs (0.3 µg/mL) due to improved target engagement, likely via enhanced interactions with Mtb’s deazaflavin-dependent nitroreductase .

Pharmacokinetic and Efficacy Comparisons

  • Metabolic Stability : The target compound exhibits superior metabolic stability (t₁/₂ = 120 min) compared to PA-824 (t₁/₂ = 30 min), attributed to the carbamate’s resistance to oxidative metabolism .
  • In Vivo Efficacy : In murine TB models, carbamate analogs with extended linkers (e.g., biaryl carbamates) show 5-fold better efficacy than PA-824, though solubility limitations persist . The target compound’s trifluoromethyl group may enhance tissue penetration but requires formulation optimization.

Reduction Potential and Mechanism

The nitroimidazooxazine core undergoes one-electron reduction to generate cytotoxic nitrogen radicals. The target compound’s E₁ value is estimated at -520 mV (cf. PA-824: -534 mV), within the range required for activation by Mtb’s nitroreductase . Replacement of the ether oxygen with carbamate marginally increases E₁, which may reduce anaerobic activity but has minimal impact under aerobic conditions .

Biological Activity

The compound [(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate is part of a class of heterocyclic compounds that exhibit significant biological activity, particularly in the context of antiparasitic and antitubercular properties. This article reviews the biological activities associated with this compound, drawing on diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C12H10F3N3O4C_{12}H_{10}F_3N_3O_4, with a molecular weight of approximately 374.27 g/mol. The structure features a nitro group and a carbamate moiety, which are critical for its biological activity.

Research indicates that compounds within the imidazo[2,1-b][1,3]oxazine class often function by inhibiting key metabolic pathways in target organisms. For instance, they may interfere with nucleic acid synthesis or disrupt cellular respiration in parasites like Leishmania and Trypanosoma species.

Antiparasitic Activity

Recent studies have demonstrated that related compounds exhibit potent activity against various parasitic infections:

  • Leishmaniasis : Compounds similar to the target compound have shown IC50 values as low as 0.049 µM against Leishmania donovani . The selectivity index for these compounds is often greater than 100, indicating low cytotoxicity towards human cells while effectively targeting the parasite .
  • Chagas Disease : The compound's structural analogs have been evaluated for their effectiveness against Trypanosoma cruzi, showing promising results with IC50 values ranging from 0.31 to 0.56 µM . This suggests that the compound may be suitable for further development as an antichagas agent.

Antitubercular Activity

The compound has also been investigated for its potential in treating tuberculosis. Studies report that certain analogs demonstrate comparable efficacy to existing treatments like pretomanid in mouse models of infection . This efficacy is coupled with favorable pharmacokinetic profiles and minimal toxicity.

Study 1: Antileishmanial Activity

In a study assessing the antileishmanial effects of various nitroimidazole derivatives, it was found that compounds structurally related to this compound exhibited significant potency against Leishmania infantum. The study utilized mouse macrophages and reported IC50 values indicating strong growth inhibition .

Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of imidazo[2,1-b][1,3]oxazine derivatives against human lung fibroblasts (MRC-5 cells). The results indicated that while these compounds are effective against parasites, they maintain a high selectivity index (values >100), suggesting minimal cytotoxic effects on human cells .

Data Tables

Compound Target Organism IC50 (µM) Selectivity Index
Compound ALeishmania donovani0.049>100
Compound BTrypanosoma cruzi0.31>217
Compound CMRC-5 Cells2.6>91

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] carbamate derivatives, and how is stereochemical purity ensured?

  • Methodology : The core imidazooxazine scaffold is typically synthesized via cyclization of nitroimidazole precursors with epoxide intermediates. Carbamate formation involves reacting the hydroxyl group of the scaffold with 4-(trifluoromethyl)phenyl isocyanate under anhydrous conditions. Stereochemical control is achieved using chiral starting materials (e.g., (S)-epichlorohydrin) and confirmed via chiral HPLC or X-ray crystallography .
  • Purity Assurance : Final compounds are purified via silica gel chromatography (hexane/EtOAc gradients) and validated using UPLC-PDA/ELSD (>95% purity) .

Q. How are structural and purity analyses performed for this compound class?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent integration (e.g., trifluoromethyl phenyl signals at δ 7.5–7.7 ppm in DMSO-d6_6) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ for C15_{15}H12_{12}F3_3N4_4O5_5: calcd 407.08, observed 407.09) .
  • HPLC : Atlantis dC18 or BEH C18 columns with dual detectors (PDA/ELSD) ensure no residual solvents or byproducts .

Q. What in vitro assays are used to evaluate antimycobacterial activity?

  • Assays :

  • MABA (Microplate Alamar Blue Assay) : Measures potency against replicating M. tuberculosis (MIC values typically 0.03–0.12 µg/mL) .
  • LORA (Low-Oxygen Recovery Assay) : Assesses activity under non-replicating (hypoxic) conditions, critical for identifying compounds targeting latent TB .

Advanced Research Questions

Q. How do substituents on the carbamate aryl group influence metabolic stability and in vivo efficacy?

  • Key Findings :

  • Lipophilicity vs. Solubility : Para-substituted electron-withdrawing groups (e.g., trifluoromethyl) enhance microsomal stability (t1/2_{1/2} >60 min in mouse liver microsomes) but reduce aqueous solubility. Bioisosteric replacements (e.g., pyridinyl) improve solubility (4-fold at pH 2.0) while retaining potency .
  • In Vivo Correlation : Biaryl carbamates with ClogP ~3.5 show 5-fold higher efficacy in murine TB models compared to parent PA-824 derivatives .

Q. What is the role of one-electron reduction potential (E1_1) in the bioreductive activation of nitroimidazooxazines?

  • Contradiction Analysis : While E1_1 values (measured via cyclic voltammetry) correlate with M. tuberculosis activity for nitroimidazothiazines (E1_1 ~ -534 mV), imidazooxazines with similar E1_1 exhibit divergent potencies. This suggests alternative activation pathways, such as two-electron reduction to imidazole ring-reduced metabolites (e.g., des-nitro derivatives) .

Q. How can solubility challenges in lead carbamate derivatives be addressed without compromising antitubercular activity?

  • Strategies :

  • Heterocyclic Bioisosteres : Replacing phenyl with pyridine/pyrazine rings reduces ClogP by 0.5–1.0 units, enhancing solubility (e.g., 200 µg/mL at pH 6.8) while maintaining MICs <0.25 µg/mL .
  • Prodrug Approaches : Phosphate ester prodrugs of carbamates improve aqueous solubility (>1 mg/mL) and oral bioavailability (AUC 1200 µg·h/mL in mice) .

Q. What experimental models validate in vivo efficacy against chronic TB infections?

  • Models :

  • Acute Infection : BALB/c mice infected with aerosolized M. tuberculosis; efficacy measured via lung CFU reduction (e.g., 3-log drop at 50 mg/kg) .
  • Chronic Infection : C3HeB/FeJ mice with necrotic granulomas; compounds like pyridine-carbamate analogues reduce bacterial load by >99% (comparable to OPC-67683) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.